CDK 4/6 Inhibitor-D6 CDK 4/6 Inhibitor-D6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201273
InChI:
SMILES:
Molecular Formula: C₂₂H₂₃D₆ClN₈
Molecular Weight: 447.01

CDK 4/6 Inhibitor-D6

CAS No.:

Cat. No.: VC0201273

Molecular Formula: C₂₂H₂₃D₆ClN₈

Molecular Weight: 447.01

* For research use only. Not for human or veterinary use.

CDK 4/6 Inhibitor-D6 -

Specification

Molecular Formula C₂₂H₂₃D₆ClN₈
Molecular Weight 447.01

Introduction

Chemical Identity and Structural Characteristics

CDK 4/6 Inhibitor-D6 is a deuterium-labeled analog of a small molecule inhibitor targeting cyclin-dependent kinases 4 and 6. It is formally named N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine . This complex heterocyclic compound contains specific structural features that contribute to its selective binding to CDK4 and CDK6.

Physicochemical Properties

The compound possesses the following key physicochemical characteristics:

PropertyValue
Molecular FormulaC₂₂H₂₃D₆ClN₈
Molecular Weight447.01 g/mol
Chemical StructureContains pyrazole, pyridine, and pyrimidine moieties with deuterated methyl groups
CAS Number1256963-02-6
AppearanceSolid at room temperature
Storage ConditionsRoom temperature

The deuteration pattern involves six deuterium atoms replacing hydrogens in the dimethylamino group, creating bis(trideuteriomethyl)amino functionality . This strategic deuteration provides significant advantages for analytical applications while maintaining the fundamental pharmacological properties of the parent compound.

Structural Elements and Key Binding Domains

The structure of CDK 4/6 Inhibitor-D6 contains several key domains that contribute to its binding affinity and selectivity:

  • A pyrazole core with chloro and isopropyl substituents

  • A pyrimidine ring linked to the pyrazole

  • A pyridine ring connected via an amino linkage

  • A piperidine ring with a deuterated dimethylamino group

These structural elements collectively contribute to the compound's ability to occupy the ATP-binding pocket of CDK4/6, thereby preventing ATP binding and subsequent kinase activity .

Biological Context: The CDK4/6 Signaling Pathway

Fundamentals of CDK4/6 Activity in Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4/6) play pivotal roles in controlling the cell cycle. The cyclin D-CDK4/6 complexes regulate the transition from G1 to S phase by phosphorylating the retinoblastoma protein (Rb) . In normal cells, this process is tightly regulated to ensure proper cell division and growth.

When cyclin D binds to CDK4/6, the resulting complex phosphorylates Rb, inactivating its suppressive function on E2F transcription factors. This inactivation allows E2F to promote the expression of genes required for S-phase entry and DNA replication . CDK4/6 activity thus serves as a critical checkpoint in cell cycle progression.

Dysregulation in Cancer

Deregulation of the cyclin D-CDK4/6 pathway has been documented in numerous cancer types and invariably leads to uncontrolled cell proliferation . Several mechanisms of dysregulation have been identified:

  • Direct amplification or overexpression of cyclin D1

  • Amplification or overexpression of CDK4 or CDK6

  • Loss of endogenous CDK inhibitors like p16INK4A

  • Mutation or loss of Rb

  • Aberrant upstream signaling through pathways such as PI3K/AKT/mTOR, MAPK, or estrogen receptor (ER)

These alterations make the CDK4/6 pathway an attractive therapeutic target, particularly in hormone receptor-positive breast cancer where CDK4/6 inhibitors have demonstrated significant clinical efficacy .

Mechanism of Action and Pharmacological Significance

Molecular Inhibition Mechanism

CDK 4/6 Inhibitor-D6, like other CDK4/6 inhibitors, functions by binding to the ATP pocket of CDK4 and CDK6, preventing the formation of active CDK4/6-cyclin D complexes . This inhibition prevents phosphorylation of the retinoblastoma protein, leading to G1 phase cell cycle arrest.

The specific binding interactions include:

  • Hydrogen bonding with hinge region residues

  • Hydrophobic interactions with the adenine-binding pocket

  • Additional interactions with CDK4/6-specific residues that confer selectivity over other CDKs

Selectivity Profile

While specific binding data for CDK 4/6 Inhibitor-D6 is limited in the search results, research on related CDK4/6 inhibitors indicates differential selectivity profiles. For example, abemaciclib shows higher selectivity for the CDK4/cyclin D1 complex compared to other CDK4/6 inhibitors and is approximately 14 times more potent against CDK4 than CDK6 .

In comparison, selective CDK2 inhibitors like compound 11l show different selectivity patterns:

CompoundCDK2 IC₅₀ (μM)CDK1 IC₅₀ (μM)CDK6 IC₅₀ (μM)CDK8 Inhibition
11l0.0190.122.70<20% @ 5 μM

This table illustrates the differing selectivity profiles among CDK inhibitors, highlighting the importance of developing compounds with specific kinase targeting profiles .

Applications in Research and Drug Development

Analytical Applications

As a deuterated analog, CDK 4/6 Inhibitor-D6 serves critical functions in analytical chemistry and pharmacokinetic studies:

  • Internal standard for quantitative mass spectrometry

  • Reference compound for pharmacokinetic analyses

  • Tracer in drug metabolism studies

  • Standard for quality control in pharmaceutical manufacturing

The deuteration provides distinct mass spectrometric properties while maintaining nearly identical chemical behavior to the non-deuterated analog, making it invaluable for precise quantification .

Experimental Tool in Cancer Research

CDK 4/6 Inhibitor-D6 functions as an important research tool for investigating:

  • CDK4/6 signaling mechanisms

  • Cell cycle regulation in cancer models

  • Resistance mechanisms to CDK4/6 inhibition

  • Development of next-generation CDK inhibitors

In preclinical settings, CDK4/6 inhibitors have demonstrated significant activity in multiple cancer types, including colon cancer, glioblastoma, breast cancer, prostate carcinoma, sarcomas, pancreatic ductal adenocarcinoma, melanoma, and non-small cell lung cancer .

Resistance Mechanisms to CDK4/6 Inhibition

Understanding resistance mechanisms to CDK4/6 inhibitors is crucial for developing effective combinatorial approaches and next-generation compounds. Several molecular pathways have been identified that contribute to resistance.

Primary Resistance Mechanisms

Several mechanisms have been identified that confer intrinsic resistance to CDK4/6 inhibitors:

  • Rb Loss: The absence of functional Rb protein renders cancer cells insensitive to CDK4/6 inhibition, as Rb is the primary substrate for these kinases .

  • p16 Overexpression: High expression of p16, a natural inhibitor of CDK4, can mediate resistance by suppressing the activity of CDK4 and expression of cyclin D1, which are the main targets of CDK4/6 inhibitors .

  • Cyclin E-CDK2 Activation: Excessive activation of the CDK2 pathway allows cells to bypass CDK4/6 inhibition. The abnormal expression of cyclin E1/2-CDK2 and persistent activation of E2F are associated with resistance to CDK4/6 inhibitors .

Acquired Resistance Mechanisms

Additional pathways implicated in acquired resistance include:

  • Loss of ER/PR Expression: Decreased expression of estrogen and progesterone receptors has been associated with reduced responsiveness to CDK4/6 inhibitors in hormone receptor-positive breast cancer .

  • Hippo Pathway Alterations: Loss of FAT1 is associated with CDK4/6 inhibitor resistance caused by YAP/TAZ nuclear localization and CDK6 overexpression in ER-positive breast cancer .

  • Immune Evasion: Changes in the tumor immune microenvironment can lead to CDK4/6 inhibitor resistance, possibly associated with abnormal expression of immune-related regulators such as IFN-α and IFN-β .

Combination Therapeutic Strategies

Given the emergence of resistance to CDK4/6 inhibitors, various combination approaches have been investigated to enhance efficacy and overcome resistance mechanisms.

Approved Combinations

In the metastatic setting, CDK4/6 inhibitors are currently used in combination with endocrine therapy:

  • CDK4/6 inhibitors + aromatase inhibitors

  • CDK4/6 inhibitors + fulvestrant

  • CDK4/6 inhibitors + tamoxifen

These combinations have shown improved progression-free survival compared with endocrine therapy alone in hormone receptor-positive/HER2-negative breast cancer .

Experimental Combinations

Several promising experimental combinations are under investigation:

  • PI3K/mTOR Inhibitors: CDK4/6 inhibitors combined with PI3K inhibitors or mTORC1/2 inhibitors have shown potential to reverse resistance mechanisms .

  • Immunotherapy: CDK4/6 inhibitors increase the expression of PD-L1, inducing an inflammatory microenvironment and improving tumor immunogenicity. Combined treatment with immune checkpoint inhibitors like pembrolizumab and avelumab is being explored .

  • HDAC Inhibitors: Histone deacetylase inhibitors can increase CDK4/6 inhibition efficacy by upregulating p21 expression in CDK4/6 inhibitor-resistant tumors .

Future Research Directions

Development of Next-Generation Inhibitors

Future research may focus on developing more selective CDK4/6 inhibitors with:

  • Improved brain penetration for CNS tumors

  • Enhanced activity against resistant molecular subtypes

  • Reduced adverse effects, particularly myelosuppression

  • Dual inhibition of CDK4/6 and other relevant kinases

Expanding Therapeutic Applications

While current clinical applications focus primarily on hormone receptor-positive breast cancer, ongoing research is exploring:

  • Additional breast cancer subtypes

  • Other solid tumors with dysregulated CDK4/6 pathways

  • Combination approaches with novel therapeutic agents

  • Biomarkers for patient selection and prediction of response/resistance

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